Halocin-S8
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
SDCNINSNTAADVILCFNQVGSCALCSPTLVGGPVP |
Origin of Product |
United States |
Discovery and Producing Organisms of Halocin S8
Historical Context of Halocin Discovery and Characterization
The production of substances antagonistic to other microorganisms has been recognized in bacteria since the 1920s, leading to the identification of bacteriocins. The study of animal antimicrobial peptides gained momentum in the early 1960s, with the structures of compounds like cecropin (B1577577) and defensin (B1577277) being elucidated in the early 1980s. nau.edu In parallel, proteinaceous antimicrobial compounds from extremely halophilic members of the domain Archaea, termed "halocins," were first discovered in 1982 by F. Rodriguez Valera. nau.eduresearchgate.netnih.gov
Initially, halocins were assumed to be the archaeal equivalent of bacteriocins, and a similar nomenclature was applied. nih.gov The first halocin to be studied was Halocin H4, isolated from Haloferax mediterranei R4. nau.edutandfonline.com Halocin production was later proposed to be a near-universal feature among haloarchaeal rods. nih.govtandfonline.com Despite this, only a limited number of halocins have been partially or fully characterized compared to the hundreds believed to exist. nih.govtandfonline.com Halocins are classified based on their size into high molecular mass proteins (>10 kDa) and low molecular mass peptides (≤10 kDa), the latter being referred to as microhalocins. researchgate.net
Isolation and Identification of Halocin-S8 Producing Haloarchaeal Strains
Halocin S8 is the product of the haloarchaeal strain S8a. nau.eduresearchgate.net Strain S8a was initially described as an uncharacterized haloarchaeon. nih.govresearchgate.netcore.ac.uk Its identity as a haloarchaeon is supported by its optimal growth in media containing 4.0 M sodium chloride, a characteristic property of haloarchaea, and the presence of a consensus haloarchaeal promoter and B recognition element sequence in the halS8 gene. core.ac.uk
While strain S8a was the initial source, subsequent research has identified other haloarchaeal strains capable of producing identical Halocin S8 proteins. Notably, Halobacterium salinarum ETD5 and Halobacterium salinarum ETD8, isolated from a solar saltern in Sfax, Tunisia, were shown to encode and express halocin S8. nih.govresearchgate.net This indicates that the capacity to produce Halocin S8 is not limited to a single strain or geographical location.
Halocin S8 is recognized as the first characterized microhalocin. researchgate.netnih.govresearchgate.net It consists of a peptide of 36 amino acids with a molecular weight of 3.58 kDa. nau.eduresearchgate.netnih.govresearchgate.net Unlike some other halocins, Halocin S8 is processed from a much larger pro-protein of 33.962 kDa, with the halS8 gene encoding a 933-bp open reading frame where 108 bp correspond to Halocin S8. nih.gov
Research findings on Halocin S8 include its narrow spectrum of activity, primarily inhibiting Halobacterium salinarum NRC817, Halobacterium sp. strain GRB, and Haloferax gibbonsii. nau.eduresearchgate.netnih.govresearchgate.net Halocin S8 is known for its robustness; it can be desalted, is heat-resistant (retaining activity after 1 hour at 93°C), and remains stable for months when stored at 4°C. nau.edunih.govresearchgate.net Its activity is resistant to trypsin but sensitive to proteinase K, suggesting its proteinaceous nature. researchgate.netresearchgate.netoup.comtums.ac.ir
Environmental and Geographical Origins of this compound Producers
The primary environmental and geographical origin of the this compound producing strain S8a is the Great Salt Lake, Utah, USA. nau.edunih.govresearchgate.netcore.ac.uk This hypersaline environment is a characteristic habitat for haloarchaea, organisms that thrive in high salt concentrations. nih.govoup.com
The identification of Halobacterium salinarum strains ETD5 and ETD8 producing Halocin S8 in a solar saltern in Sfax, Tunisia, highlights that the distribution of this compound producing organisms extends to other hypersaline environments globally. nih.govresearchgate.net Solar salterns are artificial systems designed for salt production through evaporation, creating conditions suitable for the growth of halophilic microorganisms. nih.govnih.govthaiscience.info The presence of Halocin S8 producers in geographically distinct hypersaline locations like the Great Salt Lake and Tunisian solar salterns suggests that the genetic capacity for Halocin S8 production is present in different haloarchaeal lineages inhabiting similar extreme environments.
The ecological role of halocins, including Halocin S8, is believed to be related to interspecies competition within microbial communities in hypersaline habitats, providing a competitive advantage to the producing strains. nau.edunih.govresearchgate.net
Table 1: Properties of Halocin S8
| Property | Value / Description | Source(s) |
| Molecular Weight | 3.58 kDa (3580 Da) | nau.eduresearchgate.netnih.govresearchgate.net |
| Amino Acid Count | 36 | nau.eduresearchgate.netnih.govresearchgate.net |
| Nature | Peptide (Microhalocin) | researchgate.netnih.govresearchgate.net |
| Producing Strain(s) | Strain S8a (uncharacterized haloarchaeon), Halobacterium salinarum ETD5, Hbt. salinarum ETD8 | nau.edunih.govresearchgate.netcore.ac.uknih.govresearchgate.net |
| Origin of Strain S8a | Great Salt Lake, Utah, USA | nau.edunih.govresearchgate.netcore.ac.uk |
| Origin of ETD5/ETD8 | Sfax solar saltern, Tunisia | nih.govresearchgate.net |
| Activity Spectrum | Narrow (inhibits Hbt. salinarum NRC817, Halobacterium sp. GRB, Hfx. gibbonsii) | nau.eduresearchgate.netnih.govresearchgate.net |
| Heat Stability | Retains 100% activity after 1h at 93°C | nau.eduresearchgate.net |
| Desalting | Withstands desalting without significant activity loss | nih.govresearchgate.net |
| Protease Sensitivity | Sensitive to Proteinase K, Resistant to Trypsin | researchgate.netresearchgate.netoup.comtums.ac.ir |
| Processing | Processed from a larger pro-protein (33.962 kDa) | nih.gov |
Table 2: Halocin S8 Producing Strains and Origins
| Strain Name | Origin Location | Reference(s) |
| Strain S8a | Great Salt Lake, Utah, USA | nau.edunih.govresearchgate.netcore.ac.uk |
| Halobacterium salinarum ETD5 | Sfax solar saltern, Tunisia | nih.govresearchgate.net |
| Halobacterium salinarum ETD8 | Sfax solar saltern, Tunisia | nih.govresearchgate.net |
Genetic Architecture and Expression Regulation of Hals8
Genomic Localization and Gene Organization of halS8
The halS8 gene resides within the genome of the haloarchaeal strain S8a, exhibiting specific characteristics in its localization and organization.
Plasmidal Encoding and Megaplasmid Association
The halS8 gene is not located on the main chromosome but is encoded on an approximately 200-kbp megaplasmid within the S8a strain. nih.govasm.orgnih.govscispace.comnau.edu This association with a megaplasmid is a shared feature with other halocin genes, such as halH4. asm.org
Open Reading Frame Characteristics and Gene Structure
The halS8 gene contains a 933-bp open reading frame (ORF). nih.govasm.orgnih.gov An ORF is a continuous stretch of DNA sequence that begins with a start codon and ends with a stop codon, with the potential to be translated into a protein. github.iowikipedia.orggenome.gov Within this 933-bp ORF, the sequence corresponding to the mature 36-amino-acid Halocin-S8 peptide occupies 108 bp. nih.govasm.orgnih.gov The this compound peptide is processed from within a larger, 311-amino-acid pro-protein. nih.govasm.orgnau.eduresearchgate.net This pro-protein includes 230 amino acids upstream and 45 amino acids downstream of the this compound sequence. nih.govresearchgate.net The processing mechanism by which the mature this compound is liberated from this pro-protein is not fully understood but is reminiscent of processes seen in eucaryocins. nau.edu
Table 1: halS8 Gene Organization
| Feature | Characteristic |
| Genomic Localization | Megaplasmid (~200 kbp) |
| Open Reading Frame (ORF) | 933 bp |
| This compound Coding Region | 108 bp (within the ORF) |
| Pro-protein Size | 311 amino acids (33,962 Da) |
| Upstream Amino Acids | 230 |
| Downstream Amino Acids | 45 |
Transcriptional Regulation and Expression Dynamics
The expression of the halS8 gene is a tightly regulated process, influenced by the growth phase of the haloarchaeal culture.
Growth-Phase Dependent Expression Profile and Induction During Stationary Phase Transition
Expression of the halS8 gene is dependent on the growth stage of the S8a strain. nih.govasm.orgnih.govdntb.gov.uaasm.org Basal levels of halS8 transcript are present at low concentrations during the exponential growth phase. nih.govasm.orgnih.govasm.org A significant induction of halS8 expression occurs during the transition into the stationary phase, with transcript levels increasing approximately ninefold. nih.govasm.orgnih.govasm.org This pattern of induction at the onset of stationary phase is also observed for other halocin genes, serving as a model for studying stationary-phase gene expression in haloarchaea. nih.govnau.edu Initially, this compound activity in the culture supernatant closely mirrors the increase in halS8 transcript levels. nih.govasm.orgnih.govasm.org However, as the culture enters stationary phase and halocin activity plateaus, transcript levels remain abundant before rapidly returning to basal levels, suggesting potential translational regulation at this stage. nih.govasm.orgnih.gov
Table 2: halS8 Expression Profile
| Growth Phase | halS8 Transcript Levels | Halocin Activity |
| Exponential Growth | Low (basal) | Undetectable |
| Transition to Stationary | Ninefold Increase | Increasing |
| Stationary Phase | Abundant, then decline | Maximum, stable |
Identification and Analysis of Promoter Elements and Transcriptional Start Sites
The regulatory region upstream of the halS8 gene contains a typical haloarchaeal promoter. nih.govasm.org Analysis of the DNA sequence upstream of the transcriptional start site reveals a haloarchaeal promoter hexamer with the sequence 5′-ATTTAT-3′, located from -29 to -24 bp relative to the transcriptional start site. nih.gov This sequence aligns well with the haloarchaeal consensus promoter sequence (-29 TTTWWW -24). nih.gov Additionally, a transcription factor B recognition element (BRE) is present 5 bp upstream of the promoter, at positions -34 and -35, with the sequence 5′-AG-3′. nih.govnau.eduresearchgate.netcore.ac.uk Primer extension analysis has identified a single transcriptional start site for halS8. nih.govasm.org This start site is coincident with the adenine (B156593) of the AUG start codon of the 933-bp open reading frame, resulting in a "leaderless" mRNA transcript, a characteristic feature observed in many haloarchaeal genes. nih.govasm.orgnih.govnau.edu
Characterization of Transcriptional Variants and Termination Mechanisms
Northern blot analysis of halS8 transcripts has revealed the presence of three distinct RNA variants. nih.govasm.orgnih.govasm.org Two of these transcripts are abundant, while a third is present at a lower, minor level. nih.govasm.orgnih.govasm.org Inspection of the 3′ end of the halS8 gene sequence indicates the presence of only a single, weak termination site with the sequence 5′-TTTAT-3′. nih.govasm.orgnih.gov This weak termination signal suggests that some form of processing of larger transcripts may contribute to the observed transcript variants. nih.govasm.orgnih.gov
Table 3: halS8 Transcriptional Features
| Feature | Characteristic |
| Promoter Hexamer | 5′-ATTTAT-3′ (-29 to -24 bp) |
| BRE | 5′-AG-3′ (-34 and -35 bp) |
| Transcriptional Start Site | Coincident with AUG start codon |
| Transcript Type | Leaderless mRNA |
| Transcript Variants Observed | Three (two abundant, one minor) |
| Identified Termination Site | Single, weak (5′-TTTAT-3′) |
Biosynthesis and Maturation Pathway of Halocin S8
Pre-pro-protein Precursor and Post-translational Processing
The halS8 gene, located on an approximately 200-kbp megaplasmid, contains a 933-bp open reading frame. nih.govnih.gov This open reading frame is translated into a pre-pro-protein precursor with a length of 311 amino acids and a molecular mass of 33.962 kDa. nih.govtandfonline.comnih.gov
Post-translational processing is crucial for the maturation of Halocin S8. This involves the catalytic cleavage of the large pre-pro-protein precursor at two different sites. nih.govtandfonline.com This processing is reminiscent of inteins, although key residues required for intein cleavage on the C-terminal side of Halocin S8 are absent. nih.gov The cleavage events result in the release of the mature Halocin S8 peptide, along with a 230-amino-acid N-terminal protein and a 45-amino-acid C-terminal peptide. tandfonline.com
The mature Halocin S8 is a hydrophobic peptide consisting of 36 amino acids with a molecular mass of 3.58 kDa. nih.govtandfonline.comnih.govresearchgate.net It contains four cysteine residues, which have the potential to form two disulfide bridges. tandfonline.com Disulfide bridge formation is a common post-translational modification that contributes to protein structure and stability. bioninja.com.au
Data on the Halocin S8 precursor and mature peptide are summarized in the table below:
| Component | Length (amino acids) | Molecular Mass (kDa) |
| Pre-pro-protein | 311 | 33.962 |
| Mature Halocin S8 | 36 | 3.58 |
| N-terminal protein | 230 | - |
| C-terminal peptide | 45 | - |
Mechanisms of Precursor Cleavage and Mature Peptide Release
The precise mechanisms by which the Halocin S8 pre-pro-protein is cleaved to release the mature peptide are not fully elucidated. tandfonline.com While processing occurs at two distinct sites, the specific proteases or whether autocatalysis is involved remains unknown. nih.govtandfonline.com The maturation of some bacterial microcins, which are functionally analogous to microhalocins, requires dedicated cleavage proteins. nih.gov However, theoretical protease mapping of the Halocin S8 precursor sequence has not revealed canonical protease cleavage sites around the Halocin S8 peptide ends. nih.gov
In haloarchaea, the maturation and export of some halocins, including Halocin S8, involve proteolytic cleavage by a signal peptidase located on the cytomembrane. researchgate.netasm.org However, unlike Halocin H4 which has a signal peptide that is removed, an identifiable signal peptide feature is absent in the amino-terminal peptide of the Halocin S8 precursor, suggesting a different translocation mechanism than the Sec-dependent pathway. nih.gov
Putative Secretion Pathways and Extracellular Translocation Mechanisms
Halocins are externalized into the environment to exert their antimicrobial activity against other haloarchaeons. nih.gov While the exact secretion pathway for Halocin S8 is not definitively established, research on other halocins and haloarchaeal secreted proteins provides potential mechanisms.
Many haloarchaeal extracellular proteins, including some halocins like Halocin H4 and Halocin C8, possess typical signal sequences containing twin-arginine (RR) motifs, targeting them to the twin-arginine translocation (Tat) pathway. researchgate.nettandfonline.comasm.orgnih.gov The Tat pathway is crucial for translocating folded proteins across the cytoplasmic membrane in haloarchaea, which is advantageous given the high intracellular salt concentrations that promote rapid protein folding. researchgate.net
However, the absence of a clear signal peptide in the N-terminal peptide of the Halocin S8 precursor suggests that its translocation might not involve the typical Tat or Sec-dependent pathways utilized by other halocins. nih.gov Alternative mechanisms for the release of peptide antibiotics exist, such as cell lysis, which is a mechanism employed by some bacteriocins (e.g., colicins) to be released from the producer cell. nih.gov Further research is needed to determine the specific secretion pathway utilized by Halocin S8.
Molecular Mechanisms of Action of Halocin S8
Target Specificity within Microbial Domains: Anti-Archaeal and Anti-Bacterial Properties
Halocin S8 primarily exhibits activity against other haloarchaea, demonstrating a relatively narrow spectrum of inhibition within this domain. Sensitive strains include Halobacterium salinarum NRC817, Halobacterium sp. strain GRB, and Haloferax gibbonsii nau.edunih.govscispace.comasm.org. Other tested haloarchaeal strains were found to be insensitive to Halocin S8 nih.govasm.org.
While initially thought to primarily target archaea, some studies suggest that certain halocins, including S8, may possess cross-domain activity. Some research indicates potential activity against bacterial strains, although this requires further investigation tandfonline.com. However, other reports specifically state that no toxicity was evident against representative bacteria or eukarya when testing Halocin S8 preparations nih.govasm.orgdntb.gov.ua.
Antimicrobial Modality: Characterization of Cytostatic Effects on Target Organisms
Halocin S8 is characterized by a cytostatic mode of action on its target organisms nih.govasm.orgtums.ac.irresearchgate.net. This means that instead of directly killing the cells (cytocidal effect), Halocin S8 inhibits or stops their growth nih.govasm.orgtums.ac.ir. This contrasts with other halocins, such as Halocin A4 and H4, which have been reported to be cytocidal, leading to cell death and lysis nih.govasm.orgtums.ac.irresearchgate.net. The cytostatic effect of Halocin S8 has been observed in studies examining its impact on sensitive haloarchaeal strains and members of the crenarchaeal genus Sulfolobus nih.govasm.org.
Hypothetical Molecular Targets and Cellular Perturbations
The precise molecular target(s) and cellular perturbations induced by Halocin S8 are largely unknown nau.edumdpi.com. Unlike some other halocins, such as Halocin H6/H7 which targets the Na+/H+ antiporter, a specific mechanism for Halocin S8 has not been clearly elucidated nau.edutandfonline.comtums.ac.irfrontiersin.orgpreprints.org.
However, its hydrophobic nature, with a hydrophobicity index of 0.006 and 16 hydrophobic residues out of 36 amino acids, suggests that it may interact with the membrane of target organisms nih.govcpu-bioinfor.org. Microhalocins, including Halocin S8, possess a large number of neutral residues and are not cationic, which distinguishes their potential mechanisms from those of many bacterial and eukaryotic peptide antibiotics that rely on cationic interactions with negatively charged membranes nau.edunih.govmdpi.com. While some halocins are proposed to cause osmotic imbalance leading to swelling and lysis, this is typically associated with cytocidal halocins, not the cytostatic Halocin S8 tums.ac.irmdpi.com.
The processing of Halocin S8 from a larger pre-pro-protein, where the mature peptide is located internally, is a unique feature, and the function of the flanking regions is not fully understood nih.govnih.govtandfonline.comnih.gov. It has been hypothesized that the N-terminal portion of the pre-pro-protein might function as an immunity protein, protecting the producer strain from its own halocin asm.orgfrontiersin.org.
Cross-Kingdom Antimicrobial Activities Against Crenarchaea
Despite being produced by Euryarchaea (specifically haloarchaea), Halocin S8 has demonstrated cross-kingdom toxicity, inhibiting or killing members of the hyperthermophilic crenarchaeal genus Sulfolobus nau.edutandfonline.comnih.govasm.orgdntb.gov.uamdpi.commdpi.com. This activity against a phylogenetically distinct group within the Archaea suggests the presence of a conserved biological target or mechanism shared between some Euryarchaea and Crenarchaea tandfonline.com. Studies using Halocin S8 preparations have shown a cytostatic effect on Sulfolobus solfataricus nih.govasm.org. This cross-kingdom activity highlights the broader ecological role of halocins in intermicrobial competition nih.gov.
Biological Spectrum and Ecological Roles of Halocin S8
Spectrum of Antagonistic Activity Against Specific Haloarchaeal Genera
Halocin-S8 exhibits a notably narrow spectrum of antagonistic activity, targeting only a select few haloarchaeal strains. researchgate.netnih.gov Extensive testing of its inhibitory effects has shown that it is effective against Halobacterium salinarum NRC817, Halobacterium sp. strain GRB, and Haloferax gibbonsii. researchgate.netnih.gov However, numerous other haloarchaeal strains, including various species from the genera Haloferax, Natronococcus, and Natronobacter, have been found to be insensitive to its action. nih.gov This specificity suggests a targeted mechanism of action, likely involving specific receptors on the cell surface of susceptible organisms. Unlike some halocins that cause cell lysis (a cytocidal effect), this compound is believed to have a cytostatic effect, meaning it inhibits the growth of target organisms without necessarily killing them. tums.ac.ir
| Target Genus | Target Species/Strain | Susceptibility to this compound |
|---|---|---|
| Halobacterium | H. salinarum NRC817 | Sensitive |
| Halobacterium | sp. strain GRB | Sensitive |
| Halobacterium | sp. strain GN101 | Insensitive |
| Halobacterium | sp. strain TuA4 | Insensitive |
| Haloferax | H. gibbonsii | Sensitive |
| Haloferax | H. mediterranei R4 | Insensitive |
| Haloferax | H. volcanii | Insensitive |
| Natronococcus | N. occultus | Insensitive |
| Natronobacter | N. pharaonis | Insensitive |
| Natronobacter | N. gregoryi | Insensitive |
| Natronobacter | N. magadii | Insensitive |
Interspecies and Inter-domain Interactions Mediated by this compound
While its activity against haloarchaea is narrow, the influence of this compound and similar microhalocins extends beyond closely related species, demonstrating cross-domain inhibition. mdpi.comnih.gov Research has shown that microhalocins produced by Euryarchaeota strains, including the S8a strain, can inhibit the growth of microorganisms from a different archaeal kingdom, the Crenarchaeota. nih.gov Specifically, these microhalocins have been found to be effective against members of the hyperthermophilic genus Sulfolobus. mdpi.comnih.gov This capability for inter-domain antagonism highlights a broader ecological role than previously assumed, allowing the producing organism to interact with a wider range of microbial competitors. nih.gov
Role in Microbial Competition and Niche Establishment in Hypersaline Environments
In the extreme conditions of hypersaline environments, competition for limited resources and physical space is intense. unil.ch The production of antimicrobial compounds like this compound is a key strategy for interference competition, where one organism directly inhibits another to gain a competitive advantage. unil.chnih.gov By secreting this compound, the producer strain S8a can suppress the growth of specific competitors, thereby securing its niche. mdpi.comnih.gov The timing of its production, which peaks as the culture enters the stationary phase, coincides with periods of increased population density and nutrient depletion, the very conditions under which competition is most fierce. nih.govnih.gov This suggests that this compound is a crucial tool for survival and dominance when environmental pressures increase. nih.gov
Potential Involvement in Horizontal Gene Transfer and DNA Uptake Processes
While some halocins have been directly implicated in facilitating genetic exchange, the specific role of the this compound peptide in these processes is not yet fully characterized. For instance, Halocin H4, produced by Haloferax mediterranei, has been shown to promote the uptake of external DNA by altering the permeability of the cell surface. nih.govresearchgate.netresearchgate.net This suggests that some halocins may have dual functions as both antimicrobial agents and facilitators of genetic exchange. For this compound, the gene that codes for it, halS8, is located on a large megaplasmid of approximately 200 kbp. nih.govnih.gov Plasmids are mobile genetic elements frequently involved in horizontal gene transfer, which is a significant driver of evolution in haloarchaea. plos.orgmdpi.com The location of the halS8 gene on such an element suggests that the capability to produce this halocin can be transferred between different haloarchaeal strains, further influencing microbial competition and community structure. plos.org
Comparative Analysis with Other Halocins
Structural Comparisons with Other Microhalocins and Larger Halocins
Halocins are broadly classified into two groups based on size: microhalocins, which are typically less than 10 kDa, and larger halocins, ranging up to 35 kDa. Halocin-S8 is characterized as a microhalocin with a molecular mass of 3.58 kDa, consisting of 36 amino acid residues. nau.edunih.govresearchgate.net This places it among the smaller halocins characterized to date. In contrast, larger halocins like Halocin H4 have a mature form of 34.9 kDa. nih.gov
Structural analysis of this compound reveals a hydrophobic peptide containing four cysteine residues, which have the potential to form two disulfide bridges. nih.govresearchgate.netresearchgate.net The presence of cysteine residues and potential disulfide bonds is a common feature in some antimicrobial peptides, contributing to their stability. While the tertiary structure of this compound is not fully elucidated, its amino acid sequence (H₂N-S-D-C-N-I-N-S-N-T-A-A-D-V-I-L-C-F-N-Q-V-G-S-C-A-L-C-S-P-T-L-V-G-G-P-V-P-COOH) has been determined. nih.gov
Other microhalocins also exhibit distinct structural features. For instance, Halocin C8 is a larger microhalocin at 7.44 kDa and contains ten cysteine residues. tandfonline.com Halocin R1 has a molecular weight of 3.8 kDa. researchgate.net Halocin H7 (formerly H6), initially reported as a larger protein, is released as a smaller active peptide of approximately 3 kDa, classifying it as a microhalocin. tandfonline.com The microhalocins, including this compound, are generally more robust than larger halocin proteins, demonstrating resistance to heat, desalting, and organic solvents. nau.eduresearchgate.nettandfonline.comtums.ac.ir
Larger halocins, such as Halocin H4, are significantly larger and may contain signal peptides for secretion via the Tat pathway, a feature not clearly identifiable in this compound, suggesting alternative translocation mechanisms. nih.govresearchgate.nettandfonline.com The structural diversity among halocins, particularly between microhalocins and larger forms, likely contributes to their varied target specificities and mechanisms of action.
| Halocin Type | Example | Size (kDa) | Key Structural Features |
| Microhalocin | This compound | 3.58 | 36 amino acids, 4 cysteine residues, hydrophobic. nih.govresearchgate.net |
| Microhalocin | Halocin C8 | 7.44 | 10 cysteine residues. tandfonline.com |
| Microhalocin | Halocin R1 | 3.8 | Peptide. researchgate.net |
| Microhalocin | Halocin H7 | ~3 | Released from larger proprotein. tandfonline.com |
| Larger Halocin | Halocin H4 | 34.9 | Mature form, contains signal peptide. nih.gov |
Comparative Analysis of Gene Regulation and Biosynthesis Pathways Across Halocin Families
The genes encoding halocins are often located on plasmids. nih.govresearchgate.nettandfonline.com The expression of halocin genes is commonly regulated in a growth-stage dependent manner, with production typically increasing during the transition from exponential growth to the stationary phase. nih.govresearchgate.nettandfonline.commdpi.com This pattern is observed for this compound, where transcript levels are low during exponential growth but increase significantly as the culture enters stationary phase, correlating with increased halocin activity. nih.gov Similar growth-phase dependent production is reported for Halocin H4 and H6. researchgate.net However, some halocins, like Halocin H1, show detectable activity earlier, during the mid-exponential phase. tandfonline.com
A notable aspect of this compound biosynthesis is its production as part of a much larger pre-pro-protein of 311 amino acids (approximately 34 kDa). nih.govtandfonline.com The mature 36-amino-acid this compound peptide is cleaved from the interior of this precursor protein through an unknown mechanism, potentially involving autocatalysis or a protease. nau.edunih.govtandfonline.com This processing from a large pro-protein is unusual for peptide antibiotics but has parallels with inteins, although the specific cleavage sites in HalS8 differ from those typically found in inteins. nih.gov Other microhalocins, such as Halocin C8 and Halocin H7, are also cleaved from larger preproproteins. tandfonline.com In the case of Halocin C8, the active peptide is cleaved from the C-terminal end of the preproprotein. tandfonline.com
In contrast to the internal cleavage of this compound, Halocin H4 is synthesized with a signal peptide that is removed during maturation and translocation, suggesting a different export mechanism, likely the Tat pathway. nih.govresearchgate.nettandfonline.com While many halocins are predicted to be secreted via the Tat pathway based on the presence of N-terminal signal peptides, the mechanism for this compound translocation, given the lack of an identifiable signal peptide in the mature peptide, may involve alternative pathways or release mechanisms such as cell lysis. nih.govresearchgate.nettandfonline.com
The promoter regions of halocin genes typically contain archaeal TATA boxes. researchgate.nettandfonline.com However, variations exist, such as in Halocin C8, where the TATA box is located closer to the transcription start site compared to other halocins. researchgate.nettandfonline.com This suggests subtle differences in the transcriptional regulation across different halocin genes.
| Halocin | Gene Location | Growth Phase Regulation | Biosynthesis | Proposed Secretion Pathway |
| This compound | Plasmid | Increased during stationary phase. nih.govresearchgate.nettandfonline.com | Cleaved from internal of large pro-protein. nih.govtandfonline.com | Unknown/Alternative. nih.gov |
| Halocin H4 | Plasmid | Increased during stationary phase. researchgate.net | Cleaved from precursor with signal peptide. nih.gov | Tat pathway. nih.govresearchgate.nettandfonline.com |
| Halocin H1 | Not specified | Detectable in mid-exponential phase. tandfonline.com | Not fully characterized. | Not fully characterized. |
| Halocin C8 | Plasmid | Increased during stationary phase. asm.org | Cleaved from C-terminus of preproprotein. tandfonline.com | Tat pathway. asm.org |
| Halocin H7 | Not specified | Not specified | Released from larger preproprotein. tandfonline.com | Not specified |
Divergence in Proposed Mechanisms of Action Among Different Halocin Classes
The mechanisms by which halocins exert their antimicrobial effects are diverse and, for many halocins, not yet fully understood. nih.govmdpi.com this compound has a relatively narrow spectrum of activity, primarily inhibiting the growth of specific haloarchaeal strains such as Halobacterium salinarum NRC817, Halobacterium sp. strain GRB, and Haloferax gibbonsii. nau.edunih.govresearchgate.net While its precise mechanism of action is not definitively established, some research suggests that this compound, along with Halocin R1, may be cytostatic rather than directly lytic. tums.ac.ir This contrasts with halocins like H4 and C8, which are reported to cause morphological changes in sensitive cells, leading to swelling and eventual lysis. tums.ac.irnih.govfrontiersin.org
One of the few halocins with a partially established mechanism is Halocin H7 (formerly H6), which has been shown to inhibit the Na⁺/H⁺ antiporter system in the cell membrane of sensitive haloarchaea, affecting cell permeability. nih.govtandfonline.comtums.ac.irnih.govfrontiersin.org This mechanism has also been observed in mammalian cells. tandfonline.comtums.ac.ir
Microhalocins, including this compound and Halocin A4, have demonstrated cross-kingdom toxicity, inhibiting the growth of the crenarchaeal hyperthermophile Sulfolobus solfataricus. nau.edutandfonline.commdpi.com This suggests the existence of conserved biological targets between euryarchaeal halophiles and crenarchaeal hyperthermophiles that are affected by these microhalocins. tandfonline.com Halocin R1 has also been reported to inhibit the growth of Methanosarcina thermophile. tandfonline.commdpi.com
The hydrophobic nature and neutral residue content of microhalocins like this compound are noted as distinct from the often cationic nature of bacterial and eukaryotic antimicrobial peptides, potentially implying different modes of membrane interaction or intracellular targeting. nau.edumdpi.com While some halocins are proposed to cause osmotic imbalance leading to cell lysis, the specific molecular targets and detailed mechanisms for most, including this compound, remain areas of active research. tums.ac.irmdpi.com
| Halocin | Proposed Mechanism of Action | Activity Spectrum |
| This compound | Suggested to be cytostatic; potential conserved target. tandfonline.comtums.ac.ir | Narrow (specific haloarchaea); cross-kingdom activity against Sulfolobus. nau.edunih.govresearchgate.netmdpi.com |
| Halocin H4 | Causes cell swelling and lysis. tums.ac.irnih.govfrontiersin.org | Wide range against haloarchaeal species and some bacteria. tums.ac.irnih.gov |
| Halocin H7 | Inhibits Na⁺/H⁺ antiporter. nih.govtandfonline.comtums.ac.irnih.govfrontiersin.org | Affects haloarchaea and mammalian cells. tandfonline.comtums.ac.ir |
| Halocin C8 | Causes cell swelling and lysis. tums.ac.irnih.govfrontiersin.org | Wide range against various haloarchaea. tums.ac.irasm.org |
| Halocin R1 | Suggested to be cytostatic. tums.ac.ir | Inhibits Methanosarcina thermophile and some haloarchaea/Sulfolobus. researchgate.nettandfonline.commdpi.com |
| Halocin A4 | Potential conserved target. tandfonline.com | Broad (haloarchaea); cross-kingdom activity against Sulfolobus. tandfonline.commdpi.com |
Comparative Analysis of Immunity Mechanisms in Halocin-Producing Strains
Producer strains of halocins possess mechanisms to protect themselves from the activity of their own antimicrobial compounds. tums.ac.ir While the specific immunity mechanisms for many halocins, including this compound, are not fully established, research into other halocins provides insights into potential strategies. nih.govasm.org
The immunity mechanism has been most characterized for Halocin C8. The producer strain of Halocin C8 produces an immunity protein, designated HalI, which is derived from the N-terminus of the same preproprotein as Halocin C8. tandfonline.comasm.org HalI is localized in the cytoplasmic membrane of the producer strain and directly interacts with Halocin C8, forming a heterocomplex that sequesters the halocin's activity. asm.org This interaction is specific and efficient, with one molecule of HalI potentially binding multiple molecules of Halocin C8. asm.org A helix-loop-helix motif within HalI is crucial for its binding and immunity function. asm.org
For this compound, the gene encoding the halocin is part of a larger open reading frame that also encodes an amino-terminal protein and a carboxy-terminal peptide in addition to the this compound sequence. nih.govtandfonline.com It has been hypothesized that the amino-terminal protein encoded by this gene might function as the immunity protein, protecting the producer cell. nih.gov This arrangement, where the immunity protein is encoded within the same gene as the antimicrobial peptide, is unusual compared to bacterial systems where immunity proteins are typically encoded by separate, adjacent genes. nih.gov The role of the carboxy-terminal peptide is also unclear, with a speculative suggestion that it might act as an autoinducer or peptide pheromone. nih.gov
The release of halocins into the culture supernatant, as observed for Halocin H4 and this compound, implies that the immunity mechanism must function either during or after secretion to prevent self-intoxication. tums.ac.ir The specific molecular interactions and cellular localization of immunity factors for most halocins, beyond Halocin C8, require further investigation.
| Halocin | Immunity Mechanism | Location of Immunity Gene/Factor |
| This compound | Hypothesized N-terminal protein from the same gene acts as immunity protein. nih.gov | Encoded within the same gene as this compound. nih.gov |
| Halocin C8 | Immunity protein (HalI) directly binds and sequesters Halocin C8. asm.org | Encoded within the same preproprotein as Halocin C8. tandfonline.comasm.org |
| Other Halocins | Largely unestablished. nih.govasm.org | Often located adjacent to halocin genes (based on bacterial models). nih.gov |
Methodological Approaches in Halocin S8 Research
Cultivation and Activity Assay Techniques for Halocin-S8 Production and Detection
The production of this compound is achieved through the cultivation of the haloarchaeal strain S8a. Cultures are typically grown in baffled flasks with aeration, utilizing specific media suitable for halophilic archaea. nih.gov Cultivation parameters, such as aeration rate, are adjusted during growth; for instance, the rpm may be increased as the culture transitions into stationary phase. nih.gov
Detection and quantification of this compound activity rely on activity assays using sensitive indicator organisms, such as Halobacterium salinarum NRC817. nih.gov The assay involves a double-layer agar (B569324) plate method, utilizing a 1.5% bottom agar layer and a 0.75% top agar lawn inoculated with the indicator strain. nih.gov Halocin-containing samples, such as culture supernatants, are spotted onto the top agar. nih.govthaiscience.infojmbfs.org The presence of this compound activity is indicated by a clear zone of inhibition surrounding the spot, where the growth of the indicator organism is inhibited. nih.govthaiscience.infojmbfs.org Halocin activity can be expressed in arbitrary units (AU ml⁻¹), often calculated based on the diameter of the inhibition halo relative to the well diameter. thaiscience.info
Studies have shown that maximum this compound activity is observed during the stationary phase of the producer strain's growth. nih.govthaiscience.infonau.edu Halocin activity is typically undetectable during the exponential growth phase and increases significantly upon the transition to stationary phase, remaining constant thereafter for extended periods. nih.govnau.edu Halocin S8 exhibits remarkable stability, retaining activity after various treatments including desalting, boiling (94°C for 1 hour), exposure to organic solvents, and prolonged storage at 4°C. nih.govnau.eduasm.orgpsu.edunih.govtums.ac.ir Protease treatment has also been used to confirm the proteinaceous nature of the inhibitory activity. nih.gov
Molecular Genetic Techniques for halS8 Characterization
Molecular genetic techniques have been instrumental in characterizing the gene encoding this compound, designated halS8. The halS8 gene is located on an approximately 200-kbp megaplasmid within strain S8a. nih.govasm.orgpsu.edunih.govdntb.gov.ua The gene contains a 933-bp open reading frame (ORF), with a specific 108-bp region encoding the mature 36-amino-acid this compound peptide. nih.govasm.orgpsu.edunih.gov
Gene Cloning, Amplification, and Sequencing Methodologies
Routine molecular cloning techniques were applied to isolate and characterize the halS8 gene. nih.gov Southern blotting was employed, revealing that an ~3-kb PstI/EcoRV restriction fragment hybridized with specific oligonucleotide probes (S8OLI1 and S8OLI3) designed based on protein sequence information. nih.gov Fragments of the appropriate size were then excised from agarose (B213101) gels and purified. nih.gov These purified restriction fragments were ligated into a phagemid vector, such as pBC SK+. nih.gov The resulting recombinant plasmids were subsequently transformed into competent bacterial cells, commonly Escherichia coli strains like Epicurian coli XL1-Blue MRF′. nih.gov
DNA sequencing of a 2,873-bp PstI/EcoRV fragment containing the entire halS8 gene was performed to determine its nucleotide sequence. nih.gov This sequencing provided the genetic information corresponding to the this compound peptide sequence, which was then compared to the sequence obtained by Edman degradation. nih.gov Beyond restriction-enzyme based cloning, PCR is a fundamental technique used to amplify specific DNA regions for cloning purposes. nih.gov Methods like T-A cloning, often utilizing vectors such as pMD-18T, are used for inserting purified PCR products. frontiersin.org TOPO cloning represents another approach for cloning PCR products without the need for restriction enzymes or ligase. addgene.org
Transcriptional Analysis Techniques (e.g., Northern Blot Analysis, RT-PCR)
Transcriptional analysis techniques have been utilized to study the expression of the halS8 gene. Northern blot analysis has been a key method employed to detect and characterize halS8 transcripts. nih.govasm.orgpsu.edunih.govdntb.gov.ua Northern blotting revealed the presence of multiple halS8 transcripts, specifically two abundant transcripts and one minor transcript, suggesting potential complexities in transcription or processing. nih.govasm.orgpsu.edunih.gov
Northern blot analysis is valuable for determining the size of RNA transcripts and identifying potential alternatively spliced or multiple transcripts originating from a single gene locus. thermofisher.comresearchgate.net It also allows for the relative or absolute quantification of mRNA levels. thermofisher.comresearchgate.netthermofisher.com Reverse Transcription Polymerase Chain Reaction (RT-PCR) is another widely used technique for analyzing gene expression, known for its high sensitivity, particularly for detecting and quantifying rare transcripts from limited sample amounts. thermofisher.comresearchgate.netthermofisher.comnih.gov Quantitative RT-PCR (also known as real-time PCR) is considered a reliable method for quantitative expression analysis. researchgate.net RT-PCR can also be applied to analyze RNA fractions separated by gel electrophoresis. mdpi.com
Promoter and Gene Expression Studies
Studies on the halS8 gene have provided insights into haloarchaeal gene expression and its regulation. The halS8 promoter exhibits characteristics typical of haloarchaeal promoters. nih.govasm.orgpsu.edunih.gov The halS8 transcript is described as "leaderless," meaning transcription initiation occurs directly at the AUG start codon, a feature identified through techniques like fluorescent-primer extension. nih.govasm.orgpsu.edunih.gov
Analysis of halS8 gene expression has demonstrated that it is growth stage dependent. nih.govnau.eduasm.orgpsu.edunih.gov Basal levels of halS8 transcript are present during exponential growth, but these levels increase significantly, up to ninefold, during the transition into the stationary phase. nih.govnau.eduasm.orgpsu.edunih.gov Initially, the levels of halS8 transcript correlate closely with the observed increase in this compound activity. nih.govasm.orgpsu.edunih.gov However, as halocin activity plateaus in the stationary phase, transcript levels can remain abundant before eventually returning to basal levels, suggesting potential post-transcriptional regulatory mechanisms, such as translational inhibition. nih.govasm.orgpsu.edunih.gov The halS8 gene serves as a model system for investigating stationary-phase gene expression in haloarchaea. asm.orgpsu.edu Studies on promoter architecture, including the number and strength of regulatory sites, are relevant to understanding cell-to-cell variability in gene expression. plos.org
Protein Purification Strategies for this compound Isolation
The isolation of this compound from culture supernatants of strain S8a involves specific protein purification strategies adapted for halophilic conditions. Preliminary steps often include desalting of the culture supernatant, for example, using tangential-flow spin filters with a 5-kDa molecular weight cut-off. nih.gov Desalting is advantageous as it allows the subsequent use of purification techniques like ion exchange chromatography, which are not typically feasible in high-salt environments required for the stability of many halophilic proteins. nih.gov The stability of this compound during desalting without significant activity loss facilitates these methods. nih.gov Heat treatment, such as boiling at 94°C for an hour, can also be applied as a preliminary step to assess heat stability and potentially precipitate contaminating proteins. nih.gov
A multi-step purification scheme for this compound has been reported, involving a combination of techniques. One such scheme includes:
Tangential-flow filtration (TFF), which can result in a concentrated retentate (e.g., >30 kDa). nih.gov Halocin S8 activity has been found to partition between the retentate and filtrate fractions during this step. nih.gov
Gel filtration chromatography, for instance, using a P30M size exclusion matrix. nih.gov Halocin S8 elutes from this column at a size consistent with its molecular weight (around 4 kDa). nih.gov
Reversed-phase HPLC, used as a final purification step. nih.gov
The progress and outcome of each purification step are typically monitored using techniques such as SDS-PAGE, often visualized by silver staining, to analyze the protein profile and identify fractions containing the target protein. nih.gov
Advanced Techniques for Mechanism of Action Elucidation (Applicable to Halocins)
While the precise mechanism of action for this compound is not detailed in the provided context beyond its cytostatic effect, research on other halocins employs advanced techniques to elucidate how these antimicrobial peptides exert their effects. General mechanisms proposed for some halocins include inducing cell swelling followed by lysis of sensitive haloarchaea. tums.ac.ir However, Halocin S8 is noted as being cytostatic rather than rapidly lytic. tums.ac.ir
Techniques used in the study of halocin mechanisms include:
Proteolytic Activation Studies: For halocins like Halocin H4, investigation into activation mechanisms involves identifying proteases (e.g., halolysin HlyR4) that cleave the precursor protein to release the active peptide. nih.gov Mass spectrometry is used to identify the cleavage products and the active peptide. nih.gov
Mutagenesis: Site-directed mutagenesis is employed to alter specific amino acid residues within the halocin or its associated proteins (like immunity proteins) to assess their importance for activity, processing, or interaction. nih.govasm.org
Protein-Protein Interaction Studies: Techniques such as Surface Plasmon Resonance (SPR) and pull-down assays are used to study the direct interaction between halocins and their immunity proteins. asm.org Gel filtration can further confirm the formation of protein complexes. asm.org
Molecular Modeling and Simulation: Computational approaches like molecular docking calculations and molecular dynamics simulations can be used to predict and study the interaction between halocin peptides and potential target molecules, such as membrane components or other cellular factors. scielo.brsemanticscholar.org
Structural Elucidation: Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D, 2D, DOSY, COSY, TOCSY, NOESY, HSQC, and HMBC), and X-ray diffraction are fundamental for determining the three-dimensional structure of halocins. researchgate.netmdpi.comlkouniv.ac.in Understanding the structure is crucial for inferring potential mechanisms of action, such as pore formation or specific binding events.
Cellular Perturbation Analysis: Broader approaches for understanding the mechanism of action of antimicrobial compounds can involve analyzing the global cellular response to treatment using techniques that assess changes in gene expression or protein profiles. nih.gov
These advanced techniques, applied to various halocins, provide a framework for future studies aimed at fully elucidating the molecular mechanism by which this compound inhibits the growth of sensitive haloarchaea.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID | Notes |
| This compound | N/A | No specific PubChem CID found for the peptide this compound. |
| halS8 gene | N/A | Gene encoding this compound. Not a chemical compound with a PubChem CID. |
Data Tables
Based on the provided text, the following data points regarding this compound expression and activity over time can be presented in a table:
| Growth Phase | Halocin Activity Level | halS8 Transcript Level | Notes |
| Exponential Growth | Undetectable | Low basal level | Activity undetectable, transcript at basal levels. nih.govnau.edu |
| Transition to Stationary Phase | Increases dramatically | Increases ninefold | Activity and transcript levels increase in parallel. nih.govnau.eduasm.orgpsu.edunih.gov |
| Stationary Phase | Reaches maximum, remains constant | Remains abundant, then rapidly returns to basal | Activity plateaus, transcript stays high initially, then drops. nih.govnau.eduasm.orgpsu.edunih.gov |
Cellular Permeability and Ion Flux Assays
Cellular permeability and ion flux assays are fundamental techniques used to investigate how halocins interact with target cell membranes and disrupt cellular homeostasis. The principal effect of many halocins occurs at the membrane level, where they can alter cell permeability and inhibit ion transport. researchgate.netmdpi.com
Studies on halocins, such as halocin H6, have demonstrated their ability to induce modifications in cell permeability and inhibit specific ion transporters like the Na+/H+ antiporter, leading to cell lysis and death. researchgate.netmdpi.com These effects suggest that halocins can form pores or channels in the target cell membrane or interfere with the function of existing ion transport proteins. researchgate.net
Ion flux assays, including those utilizing fluorescent indicators or radioisotopes, are commonly used to directly measure the movement of ions across cell membranes in the presence of antimicrobial peptides like halocins. nih.govnih.govmetrionbiosciences.com For example, thallium flux assays are employed to assess potassium channel activity, and similar methods can be adapted for other ions relevant to halocin activity. nih.govmetrionbiosciences.com Changes in intracellular calcium concentration, measured using calcium-sensitive dyes and technologies like FLIPR (Fluorescent Imaging Plate Reader), are also indicative of altered membrane permeability and ion channel function. nih.gov
While specific detailed data tables for this compound derived solely from cellular permeability and ion flux assays were not extensively available in the search results, the general application of these methods to halocins highlights their importance in elucidating the membrane-disrupting mechanisms of these peptides. The observed effects of halocins on cell swelling and lysis, leaving behind "ghosts" of the cell envelope, further support a membrane-centric mode of action that is investigated through permeability and flux studies. researchgate.net
Protein-Protein Interaction Studies
Protein-protein interaction (PPI) studies are crucial for identifying the molecular targets of halocins within sensitive cells and understanding how these peptides exert their effects through specific binding events. Halocins are known to act via specific receptors in sensitive cells, indicating a direct interaction with cellular proteins. researchgate.net
While comprehensive PPI studies specifically detailing this compound interactions were not prominently featured in the search results, the broader field of halocin research and antimicrobial peptide studies frequently employs PPI techniques. Methods such as pull-down assays, co-immunoprecipitation, and cross-linking coupled with mass spectrometry are standard approaches for identifying proteins that interact with a peptide of interest. nih.govfrontiersin.org Additionally, techniques like split fluorescent protein assays (e.g., Split-HaloTag) allow for the visualization and study of protein interactions in living cells. researchgate.net
Understanding the protein targets of this compound is essential for fully elucidating its mechanism of action. Given that this compound is a hydrophobic peptide, its interactions may involve membrane proteins, including ion channels or transporters, which aligns with the findings from permeability and ion flux studies. nih.govresearchgate.net Research has shown that some halocins inhibit specific cellular functions, such as enzyme activity or anion carrier activity, further suggesting interactions with protein targets. researchgate.net
Genetic Manipulation and Mutagenesis for Functional Studies (Applicable to Halocins)
Genetic manipulation and mutagenesis are powerful tools used to investigate the function of halocins and their associated genes in producing and sensitive organisms. These approaches allow researchers to modify the halocin gene or genes involved in halocin production, immunity, or sensing to understand their roles.
In haloarchaea, genetic manipulation techniques, such as targeted gene deletion or replacement, are employed using methods like the "pop-in/pop-out" method. nih.gov This technique involves using a gene-targeting vector with selectable markers (e.g., the pyrE2 gene for uracil (B121893) biosynthesis) to integrate into the genome and subsequently select for desired genetic modifications. nih.gov This allows for the creation of mutant strains with altered halocin production, modified halocin structure, or changes in potential receptor proteins in sensitive strains.
Mutagenesis, both random and site-directed, can be used to identify specific amino acid residues within a halocin peptide that are critical for its activity or interaction with target molecules. By introducing mutations into the halocin gene and expressing the modified peptide, researchers can assess the impact of these changes on cellular permeability, ion flux, or protein binding. plos.orgkhanacademy.org For example, studying UV-induced resistant mutants has been used to assess the utility of halocin preparations for genetic manipulation in some archaeal species. grafiati.com
Genetic studies have also focused on the regulation of halocin production. For this compound, transcript levels of the halS8 gene have been shown to increase dramatically during the transition to the stationary phase, paralleling halocin activity. nih.gov This indicates that the expression of the halS8 gene is regulated at the transcriptional level, and genetic studies can investigate the regulatory elements and proteins involved in this process. nih.gov
By combining genetic manipulation and mutagenesis with functional assays, researchers can gain detailed insights into the structure-function relationships of this compound and the genetic basis of halocin activity and immunity.
Future Research Directions and Potential Applications
Definitive Elucidation of Complete Biosynthesis and Maturation Pathways
While it is known that Halocin S8 is processed from a larger precursor protein, the precise mechanisms involved in its biosynthesis and maturation pathways are not yet fully elucidated. The halS8 gene encodes a 311-amino-acid pre-pro-protein. tandfonline.com Catalytic cleavage of this pre-pro-protein yields the 36-amino-acid mature microhalocin S8, along with a 230-amino-acid N-terminal protein and a 45-amino-acid C-terminal peptide. tandfonline.com It remains unknown whether the release of the active halocin from the pre-pro-protein is due to autocatalysis or the activity of a specific protease. tandfonline.com Halocins, in general, are thought to be secreted via the Twin-arginine translocation (Tat) pathway, as their precursors typically contain a Tat signal at their N-termini. researchgate.netasm.org Further research is needed to definitively confirm the secretion pathway for Halocin S8 and identify the specific enzymes or conditions responsible for its processing and maturation.
Structural Biology of Halocin-S8 and its Functional Domains via Advanced Techniques
Determining the three-dimensional structure of Halocin S8 is crucial for understanding its mechanism of action and identifying functional domains. Advanced techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM) could provide detailed insights into the peptide's conformation, particularly in different environments, such as in the presence of membranes or potential target molecules. While the complete amino acid sequence of mature Halocin S8 has been determined, structural studies are needed to reveal how its sequence translates into a functional structure. nih.govnih.gov Understanding the structural features responsible for its stability under extreme conditions and its interaction with target cells would be invaluable.
Exploring Novel Physiological Roles Beyond Antimicrobial Activity within Microbial Systems
Beyond its established role as an antimicrobial agent, Halocin S8 may possess other physiological functions within microbial communities. Research on other antimicrobial peptides has revealed roles in tissue homeostasis, immunomodulation, and regulation of microbiota composition, sometimes independent of direct killing activity. frontiersin.orgpeerj.com Some bacteriocins, the bacterial equivalents of halocins, can act as signaling molecules or auto-inducing peptides at low concentrations. nih.gov Given the complex interactions within hypersaline microbial ecosystems, it is plausible that Halocin S8 could play roles in modulating microbial interactions, influencing gene expression in target or non-target organisms, or even participating in signaling pathways within the producing strain or the community. frontiersin.orgmdpi.com Investigating these potential novel roles could uncover a broader ecological significance for Halocin S8.
Biotechnological Potential and Non-Clinical Applications
The unique properties of Halocin S8, such as its stability and activity in high-salt environments, make it a promising candidate for various biotechnological applications. mdpi.comresearchgate.nettums.ac.ir
Development as Tools for Microbial Ecosystem Modulation
Halocin S8's ability to inhibit specific haloarchaeal strains and even some bacteria and crenarchaea suggests its potential as a tool for modulating microbial communities in hypersaline environments. tandfonline.comcore.ac.uknau.edumdpi.com This could be relevant in controlled settings like salterns or in industrial processes where specific microbial compositions are desired. Understanding the factors influencing halocin production, such as medium composition, temperature, aeration, and pH, could facilitate its application in such contexts. researchgate.netresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
